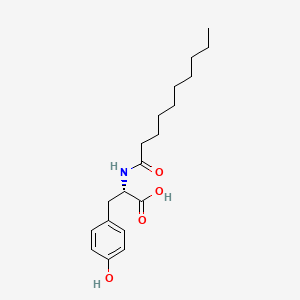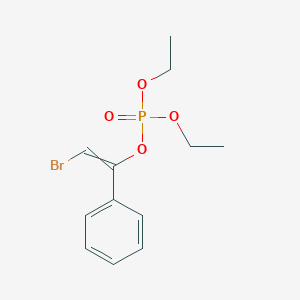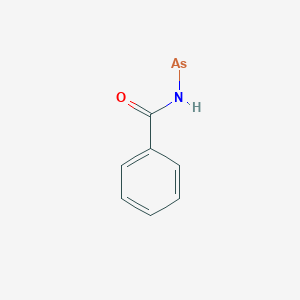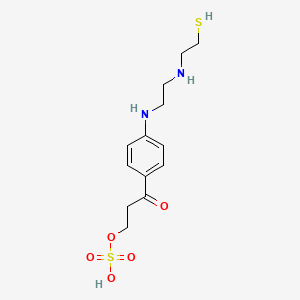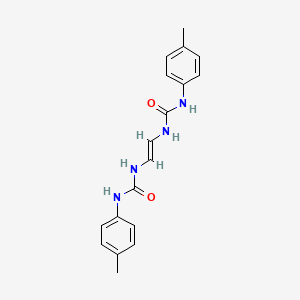
Urea, 1,1'-vinylenebis(3-(p-tolyl)-, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1,1’-vinylenebis(3-(p-tolyl)-, (E)- typically involves the reaction of p-tolyl isocyanate with ethylene diamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity Urea, 1,1’-vinylenebis(3-(p-tolyl)-, (E)-.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, 1,1’-vinylenebis(3-(p-tolyl)-, (E)- undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The p-tolyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
Urea, 1,1’-vinylenebis(3-(p-tolyl)-, (E)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism by which Urea, 1,1’-vinylenebis(3-(p-tolyl)-, (E)- exerts its effects involves interactions with specific molecular targets. The vinyl group allows for conjugation with various biomolecules, while the urea moieties can form hydrogen bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Urea, 1,1’-vinylenebis(3-phenyl)-, (E)-: Similar structure but with phenyl groups instead of p-tolyl groups.
Urea, 1,1’-vinylenebis(3-(m-tolyl)-, (E)-: Similar structure but with m-tolyl groups instead of p-tolyl groups.
Uniqueness
Urea, 1,1’-vinylenebis(3-(p-tolyl)-, (E)- is unique due to the presence of p-tolyl groups, which can influence its reactivity and interactions with other molecules. The vinyl bridge also imparts distinct chemical properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
25524-54-3 |
|---|---|
Formule moléculaire |
C18H20N4O2 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-3-[(E)-2-[(4-methylphenyl)carbamoylamino]ethenyl]urea |
InChI |
InChI=1S/C18H20N4O2/c1-13-3-7-15(8-4-13)21-17(23)19-11-12-20-18(24)22-16-9-5-14(2)6-10-16/h3-12H,1-2H3,(H2,19,21,23)(H2,20,22,24)/b12-11+ |
Clé InChI |
UBMZNZSLEQNUQS-VAWYXSNFSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)NC(=O)N/C=C/NC(=O)NC2=CC=C(C=C2)C |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)NC=CNC(=O)NC2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


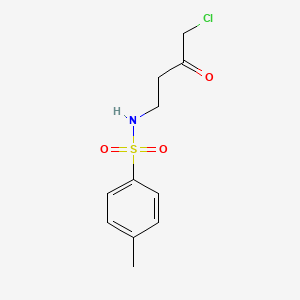
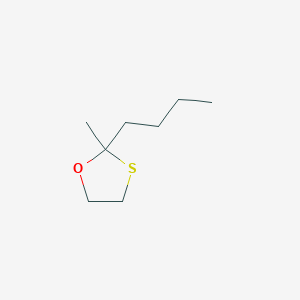
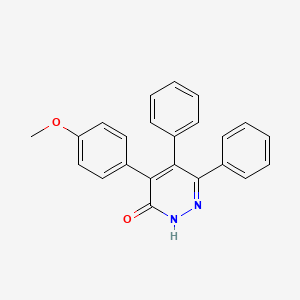
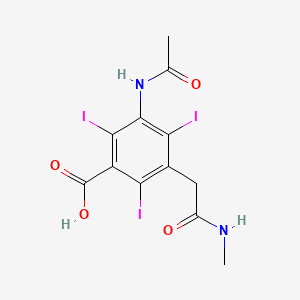

![Benzene, 1,1',1''-[(2-propynylthio)methylidyne]tris-](/img/structure/B14697103.png)
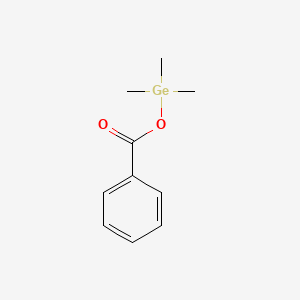
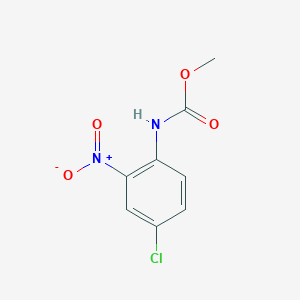
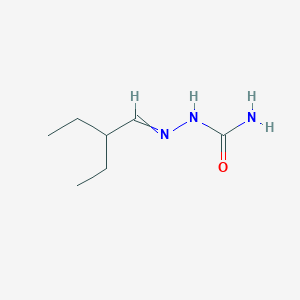
![2-{(E)-[(4-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14697122.png)
